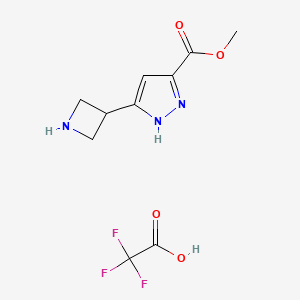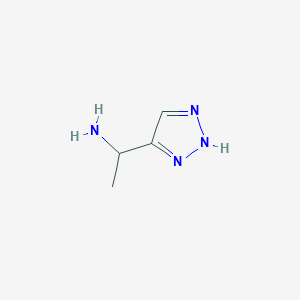![molecular formula C10H9N3 B13529918 2-(1-Methyl-1H-benzo[D]imidazol-5-YL)acetonitrile](/img/structure/B13529918.png)
2-(1-Methyl-1H-benzo[D]imidazol-5-YL)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methyl-1H-benzo[D]imidazol-5-YL)acetonitrile is a heterocyclic organic compound featuring a benzimidazole core with a nitrile group attached to the acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-benzo[D]imidazol-5-YL)acetonitrile typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 1-methyl-1H-benzo[d]imidazole. This can be achieved through the condensation of o-phenylenediamine with formic acid, followed by methylation using methyl iodide.
Nitrile Introduction: The nitrile group is introduced via a nucleophilic substitution reaction. The 1-methyl-1H-benzo[d]imidazole is reacted with chloroacetonitrile in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-benzo[D]imidazol-5-YL)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the nitrile group to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the nitrile group, forming amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a catalyst like palladium on carbon.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
2-(1-Methyl-1H-benzo[D]imidazol-5-YL)acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-benzo[D]imidazol-5-YL)acetonitrile depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity. For example, it can bind to the active site of an enzyme, blocking substrate access and thus inhibiting the enzyme’s function.
Material Science: In organic semiconductors, it can facilitate charge transport due to its conjugated system, enhancing the material’s electrical properties.
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzo[d]imidazol-2-yl)acetonitrile: Lacks the methyl group, which can affect its reactivity and biological activity.
2-(1-Methyl-1H-benzo[d]imidazol-2-yl)acetonitrile: Similar structure but with the nitrile group at a different position, leading to different chemical properties and applications.
Uniqueness
2-(1-Methyl-1H-benzo[D]imidazol-5-YL)acetonitrile is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H9N3 |
|---|---|
Molecular Weight |
171.20 g/mol |
IUPAC Name |
2-(1-methylbenzimidazol-5-yl)acetonitrile |
InChI |
InChI=1S/C10H9N3/c1-13-7-12-9-6-8(4-5-11)2-3-10(9)13/h2-3,6-7H,4H2,1H3 |
InChI Key |
WQDITJQDXQDPLD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3AR,6aS)-tetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carbonitrile 2,2-dioxide](/img/structure/B13529837.png)












